3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound belongs to the class of organic compounds known as coumarins, which are characterized by their benzopyranone structure. The specific arrangement of its functional groups gives it unique chemical properties and potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including Benchchem and Chemsrc, which provide detailed information on its synthesis, properties, and applications. In terms of classification, 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is categorized under coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.
The synthesis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. A common method involves the Pechmann condensation reaction between phenolic compounds and ethyl acetoacetate in the presence of a catalyst such as piperidine. This reaction typically yields the desired coumarin structure while allowing for the introduction of ethyl and hydroxy groups at specific positions on the chromenone ring.
Industrial production may utilize continuous flow reactors and automated purification systems to optimize yield and purity.
The molecular structure of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one features a chromenone backbone with specific substituents:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.25 g/mol |
InChI | InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 |
InChI Key | GNXXGLPSRSIGOY-UHFFFAOYSA-N |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is involved in various chemical reactions:
Common reagents for these reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one primarily involves its interaction with biological targets through antioxidant activity. It scavenges free radicals and inhibits oxidative stress by donating electrons to reactive species. This property is crucial in mitigating cellular damage associated with various diseases.
While specific data on density and boiling/melting points are often not provided in standard databases for this compound, typical physical properties for similar coumarins include:
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The chemical properties include:
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2